molecular formula C21H18N6O4 B2838556 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 852451-54-8

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

Katalognummer: B2838556
CAS-Nummer: 852451-54-8
Molekulargewicht: 418.413
InChI-Schlüssel: FSCSOYGSXQNITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3,4-dimethylphenyl group. The acetamide side chain is linked to the 5-position of the heterocyclic core and terminates in a 3-nitrophenyl substituent (Figure 1).

Eigenschaften

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-6-7-16(8-14(13)2)26-20-18(10-23-26)21(29)25(12-22-20)11-19(28)24-15-4-3-5-17(9-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCSOYGSXQNITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Research indicates that compounds in this class can exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism suggests their potential as chemotherapeutic agents against various types of cancer .

Antimicrobial Properties

Research indicates that these compounds possess antimicrobial properties, making them candidates for developing new antibiotics. Their effectiveness against resistant strains of bacteria is particularly noteworthy .

Numerous studies have investigated the biological activity of this compound using various in vitro and in vivo models. These studies focus on:

  • Mechanistic Studies: Understanding how the compound interacts with biological targets.
  • Toxicological Assessments: Evaluating safety profiles in animal models to determine potential side effects and therapeutic windows.

Synthetic Methodologies

The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These reactions are often used to form the pyrazole ring from appropriate hydrazine derivatives and carbonyl compounds.
  • Acylation Steps: The final product is usually obtained through acylation with specific acyl chlorides under controlled conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study concluded that further investigation into the mechanism of action could lead to the development of new cancer therapies .

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial properties of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The findings demonstrated effective inhibition against several Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound belongs to a class of pyrazolo[3,4-d]pyrimidinone acetamides. Key structural analogs (Table 1) differ in substituents on the pyrazolo ring and acetamide side chain, leading to variations in physicochemical and biological properties:

Table 1: Comparison of Structural Analogs

Compound Name Pyrazolo Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Reported Activity
Target Compound 3,4-dimethylphenyl 3-nitrophenyl ~460.45* Not reported Not tested
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-fluorophenyl 3-methoxyphenyl 433.43 Not reported Not tested
N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide phenyl 3-acetamidophenyl 432.44 Not reported Not tested
2-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-chlorophenyl methyl 357.78 Not reported Not tested
Example 83 () 3-fluoro-4-isopropoxyphenyl 5-fluoro-3-(3-fluorophenyl)chromenone 571.20 302–304 Kinase inhibition (implied)

*Molecular weight calculated based on formula.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target’s 3-nitrophenyl group contrasts with the 3-methoxyphenyl (electron-donating, ) and 3-acetamidophenyl (moderately polar, ). Chlorine () and fluorine () substituents balance lipophilicity and polarity, influencing solubility and bioavailability.

Impact on Melting Point: The chromenone-containing analog () exhibits a high melting point (302–304°C), likely due to extended aromaticity and hydrogen bonding . The target compound’s nitro group may elevate its melting point compared to methoxy or methyl analogs.

Synthetic Complexity: Suzuki-Miyaura coupling () and cyclization reactions () are common for pyrazolopyrimidinones. The target’s synthesis may require similar palladium-catalyzed steps, though yields and purity depend on substituent reactivity.

Biologische Aktivität

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has emerged as a significant scaffold in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of approximately 342.38 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
1cHL600.0034PI3Kδ inhibition; apoptosis induction
XIVHCT-1160.09EGFR inhibition; cell cycle arrest at G2/M
XXEC-1091.42Apoptosis induction; microtubule disruption

The compound 1c , for example, showed broad-spectrum anticancer activity with a selectivity ratio ranging from 0.7 to 39 at the GI50 level, particularly effective against leukemia cells .

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their anti-inflammatory properties. Research indicates that compounds in this class can act as selective inhibitors of cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition IC50 (µM)Selectivity
PYZ10.011High
PYZ20.2Moderate

These compounds exhibited minimal ulcerogenic effects while maintaining potent anti-inflammatory activity .

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core facilitates binding to active sites of target proteins, effectively inhibiting their function.

For example, the compound's interaction with PI3Kδ has been linked to cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of nitrophenyl and dimethylphenyl substituents may enhance its binding affinity and specificity towards biological targets.

Case Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

  • In Vitro Anticancer Screening : A study conducted by the National Cancer Institute (NCI) assessed the compound against multiple cancer cell lines and reported promising results in terms of cytotoxicity and selectivity .
  • Inflammation Models : In animal models of inflammation, similar compounds have shown reduced inflammatory markers and improved clinical scores compared to controls .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core through cyclization of precursors like substituted pyrazoles and pyrimidinones. Key steps include:

  • Nucleophilic substitution to introduce the 3,4-dimethylphenyl group at position 1 of the pyrazolo-pyrimidine core.
  • Acetylation of the pyrimidine nitrogen with chloroacetyl chloride, followed by coupling with 3-nitroaniline to form the acetamide moiety . Critical parameters include:
  • Temperature control (60–80°C for cyclization steps).
  • Solvent selection (e.g., DMF or THF for polar intermediates).
  • Catalysts (triethylamine for deprotonation, palladium catalysts for cross-coupling) .

Q. Which spectroscopic methods are most effective for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm) and carbonyl signals (δ 165–170 ppm for the 4-oxo group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~474.16 for C23H20N6O4) .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the pyrazolo-pyrimidine core and substituents .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during acetamide coupling?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted chloroacetyl intermediate or hydrolyzed products).
  • Optimization strategies :
  • Reduce water content by employing anhydrous solvents (e.g., dried DMF).
  • Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Monitor pH to prevent premature hydrolysis (maintain pH 7–8 with NaHCO3) .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Case example : Discrepancies in IC50 values between enzymatic (kinase) and cellular (MTT) assays may arise from differences in membrane permeability or off-target effects.
  • Methodological solutions :
  • Validate cellular uptake via HPLC or fluorescence tagging.
  • Perform counter-screening against unrelated targets (e.g., GPCRs) to assess selectivity .
  • Use molecular docking to correlate activity with binding affinity to the target kinase’s ATP-binding pocket .

Q. What strategies enhance the compound’s selectivity for specific kinase isoforms?

  • Substituent modification : Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethoxy) to alter electronic properties and binding pocket interactions .
  • Comparative SAR analysis :
Substituent PositionModificationEffect on Selectivity
1 (Pyrazole)3,4-dimethylphenylEnhances hydrophobic interactions with kinase pockets
5 (Acetamide)3-nitrophenylIncreases π-π stacking with aromatic residues
  • Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target kinase interactions .

Methodological Considerations for Data Interpretation

Q. How to analyze conflicting NMR data for the pyrazolo-pyrimidine core?

  • Problem : Overlapping signals for pyrimidine protons (e.g., H-2 and H-6).
  • Solutions :
  • Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Compare with reference spectra of analogous compounds (e.g., 3-chlorophenyl derivatives) .

Q. What computational methods predict metabolic stability of the 3-nitrophenyl group?

  • In silico tools :
  • SwissADME : Predicts cytochrome P450-mediated nitro-group reduction.
  • MetaSite : Identifies likely metabolic hotspots (e.g., nitro to amine conversion) .
    • Experimental validation : Incubate with liver microsomes and monitor degradation via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.